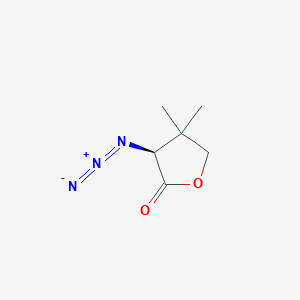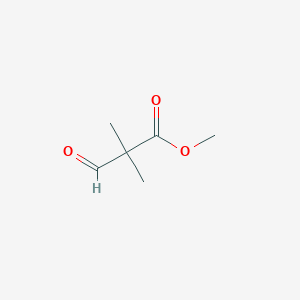
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is a unique organic compound characterized by its azido group and dihydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one typically involves the azidation of a suitable precursor. One common method involves the reaction of (S)-4,4-dimethyldihydrofuran-2(3H)-one with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amines or thioethers.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Substitution: Corresponding amines or thioethers.
Reduction: Primary amines.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving triazole moieties.
Materials Science: Utilized in the development of novel polymers and materials with specific properties, such as enhanced stability or reactivity.
Bioconjugation: Employed in the modification of biomolecules for imaging or therapeutic purposes, leveraging the azido group’s reactivity in click chemistry.
Mechanism of Action
The mechanism by which (S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one exerts its effects depends on the specific application. In medicinal chemistry, the azido group can be transformed into a triazole, which may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific triazole derivative formed.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Azido-4,4-dimethyltetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuran ring.
(S)-3-Azido-4,4-dimethyl-2(3H)-oxazolone: Contains an oxazolone ring instead of a dihydrofuran ring.
Uniqueness
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is unique due to its specific ring structure and the presence of the azido group, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(3S)-3-azido-4,4-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPAQOABYPHYPF-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@H]1N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)









